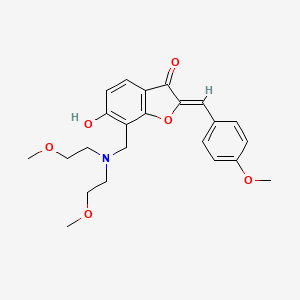
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H27NO6 and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a novel compound within the benzofuran family, known for its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with multiple functional groups that contribute to its biological activity. The presence of methoxyethyl amine groups enhances its solubility and interaction with biological targets.
1. Cytotoxic Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in K562 cells, a model for chronic myeloid leukemia. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases.
Table 1: Cytotoxic Effects of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-7... | K562 | 15 | ROS generation, mitochondrial dysfunction |
| Compound X | MCF-7 | 10 | Caspase activation |
| Compound Y | HeLa | 20 | Apoptosis induction |
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been extensively documented. One study reported that a similar benzofuran compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|
| Compound A | TNF-α: 93.8% | 50 |
| Compound B | IL-1β: 98% | 100 |
| (Z)-7... | IL-8: 71% | 100 |
3. Antioxidant Activity
The antioxidant capacity of (Z)-7... was evaluated using the DPPH scavenging assay. The compound demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Table 3: DPPH Scavenging Activity
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 ± 2.1 |
| 50 | 14.02 ± 1.8 |
| 100 | 11.59 ± 1.8 |
| 200 | 23 ± 2.5 |
Case Studies
Case Study 1: Cytotoxicity in K562 Cells
In a controlled experiment, K562 cells were treated with varying concentrations of (Z)-7... for 72 hours. The results indicated a dose-dependent reduction in cell viability, corroborating the compound's potential as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
A study involving murine macrophages treated with the compound showed significant suppression of NF-κB activity, suggesting a mechanism for its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-27-12-10-24(11-13-28-2)15-19-20(25)9-8-18-22(26)21(30-23(18)19)14-16-4-6-17(29-3)7-5-16/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXCNNANUKURQG-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














